1-(1H-imidazol-2-yl)cyclopentan-1-ol
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Overview
Description
1-(1H-Imidazol-2-yl)cyclopentan-1-ol is a compound that features a cyclopentane ring substituted with an imidazole moiety at the 2-position and a hydroxyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-imidazol-2-yl)cyclopentan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with imidazole in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-Imidazol-2-yl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions to form a saturated imidazoline derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products:
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of halogenated or aminated cyclopentane derivatives.
Scientific Research Applications
1-(1H-Imidazol-2-yl)cyclopentan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to the presence of the imidazole ring, which is known to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(1H-imidazol-2-yl)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzymatic activity. The hydroxyl group may also participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
1-(1H-Imidazol-1-yl)cyclopentan-1-ol: Similar structure but with the imidazole ring attached at the 1-position.
2-(1H-Imidazol-1-yl)cyclopentan-1-ol: Similar structure but with the imidazole ring attached at the 2-position.
1-(1H-Imidazol-4-yl)cyclopentan-1-ol: Similar structure but with the imidazole ring attached at the 4-position.
Uniqueness: 1-(1H-Imidazol-2-yl)cyclopentan-1-ol is unique due to the specific positioning of the imidazole ring and hydroxyl group, which imparts distinct chemical and biological properties. This positioning allows for specific interactions with molecular targets that may not be possible with other similar compounds.
Properties
IUPAC Name |
1-(1H-imidazol-2-yl)cyclopentan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c11-8(3-1-2-4-8)7-9-5-6-10-7/h5-6,11H,1-4H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IREYHXVIYOXXQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=NC=CN2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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